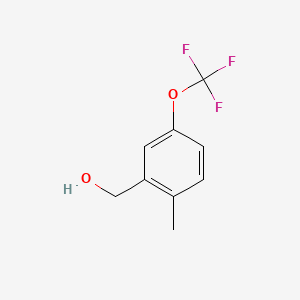

2-Methyl-5-(trifluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZSWVZPENQEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-methyl-5-(trifluoromethoxy)benzyl alcohol typically involves multi-step synthesis starting from appropriately substituted benzaldehydes or benzyl halides. The key steps commonly include:

- Reduction of substituted benzaldehydes to corresponding benzyl alcohols.

- Halogenation (chlorination) of benzyl alcohols to benzyl chlorides.

- Nitration of benzyl chlorides to introduce nitro groups.

- Catalytic hydrogenation to convert nitro groups to amines or to finalize the alcohol structure.

Although the target compound contains a trifluoromethoxy (-OCF3) group rather than trifluoromethyl (-CF3), methodologies for trifluoromethylated analogs are relevant and adaptable.

Reduction of 2-Trifluoromethylbenzaldehydes to Benzyl Alcohols

A well-documented approach involves the reduction of 2-trifluoromethyl-substituted benzaldehydes using sodium borohydride or potassium borohydride in aqueous media:

- Conditions:

- Temperature range: 0–50 °C (commonly 5–30 °C)

- Reducing agent molar ratio: 0.25 to 3 equivalents relative to aldehyde

- Solvent: Water or aqueous solution

- Procedure: Dropwise addition of aldehyde to the reducing agent solution with stirring

- Outcomes:

- High purity benzyl alcohol (>99%)

- Yields between 85–90%

- Example:

Sodium borohydride (0.25 mol) in water cooled to 0 °C, with dropwise addition of 2-(trifluoromethyl)benzaldehyde (0.5 mol), followed by stirring at 10 °C for 1 hour yielded 2-trifluoromethylbenzyl alcohol with 90% yield.

Chlorination of Benzyl Alcohols to Benzyl Chlorides

The benzyl alcohol intermediate is then converted to the corresponding benzyl chloride using thionyl chloride:

- Conditions:

- Temperature: 10–90 °C (commonly 55–65 °C)

- Molar ratio of thionyl chloride to benzyl alcohol: 1.0–10:1 (typically ~1.2)

- Reaction under reflux with mechanical stirring

- Post-reaction vacuum distillation to remove excess SOCl2

- Outcomes:

- High purity benzyl chloride (>99%)

- Yields around 95%

- Example:

Treatment of 2-trifluoromethylbenzyl alcohol (0.5 mol) with thionyl chloride (0.6 mol) at 60 °C, followed by vacuum distillation, gave 2-trifluoromethylbenzyl chloride with 95% yield.

Nitration of Benzyl Chlorides

Nitration introduces nitro groups at specific positions on the aromatic ring, typically using a mixture of nitric and sulfuric acids:

- Conditions:

- Temperature: −10 to 40 °C (commonly 0 °C)

- Nitric acid concentration: 50–99 wt%

- Volume ratio of nitric acid to benzyl chloride: 67–200 mL per mol

- Sulfuric acid present to facilitate nitration

- Workup:

- Extraction with dichloromethane

- pH adjustment with sodium bicarbonate solution

- Washing with water and salt solutions

- Concentration under reduced pressure

- Outcomes:

- Yields around 98% for 2-chloromethyl-5-nitro-trifluoromethyl toluenes

- Example:

Nitration of 2-trifluoromethylbenzyl chloride (0.5 mol) with concentrated nitric acid and sulfuric acid at 0 °C gave the nitro derivative in 98% yield.

Catalytic Hydrogenation to Amino or Alcohol Derivatives

Hydrogenation reduces nitro groups to amines or finalizes the alcohol structure:

- Conditions:

- Catalyst: 10% palladium on carbon (Pd/C)

- Solvent: Ethanol

- Base: Sodium hydroxide (to maintain basic conditions)

- Temperature: 60–65 °C

- Hydrogen pressure: ~1.0 MPa

- Procedure:

- Hydrogen gas flushing and pressurization in an autoclave

- Reaction monitored until completion, followed by nitrogen displacement

- Filtration and concentration under reduced pressure

- Extraction and washing steps to purify product

- Outcomes:

- Yields around 73% for 2-methyl-5-amino benzotrifluorides

- Example:

Hydrogenation of 2-chloromethyl-5-nitro-trifluoromethyl toluenes (0.5 mol) with Pd/C and NaOH in ethanol at 60 °C under 1 MPa hydrogen gave the amino alcohol product in 73% yield.

Alternative and Related Methods: Nucleophilic Trifluoromethylation

For compounds with trifluoromethyl groups adjacent to alcohols, nucleophilic trifluoromethylation of α-amino aldehydes or ketones using (trifluoromethyl)trimethylsilane (Ruppert–Prakash reagent) is a powerful method:

- Catalysts: Fluoride ions (e.g., tetrabutylammonium fluoride) or base catalysts

- Solvents: Anhydrous ethers, DMF, or DMSO

- Yields: Moderate to good (40–75%) depending on substrate and conditions

- Applications: Synthesis of β-amino-α-trifluoromethyl alcohols and related compounds.

While this method is more specialized, it offers a stereocontrolled route to trifluoromethylated alcohols that could be adapted for trifluoromethoxy derivatives with appropriate modifications.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of aldehyde | Sodium borohydride or potassium borohydride in water | 0–50 | 85–90 | Dropwise addition, aqueous solution |

| Chlorination | Thionyl chloride (SOCl2) | 10–90 (55–65) | ~95 | Reflux, vacuum distillation |

| Nitration | Nitric acid (50–99 wt%), sulfuric acid | −10 to 40 (0) | ~98 | Acid mixture, controlled temperature |

| Catalytic hydrogenation | Pd/C, ethanol, NaOH, H2 gas (1 MPa) | 60–65 | ~73 | Autoclave, nitrogen displacement |

| Nucleophilic trifluoromethylation (alternative) | TMS-CF3, fluoride/base catalyst, ethers or DMF/DMSO | Ambient to moderate | 40–75 | For β-amino-α-trifluoromethyl alcohols |

Research Findings and Notes

- The reduction step is highly efficient and scalable, with sodium borohydride preferred for safety and cost-effectiveness.

- Chlorination with thionyl chloride proceeds smoothly under mild reflux conditions, yielding high-purity benzyl chlorides suitable for further functionalization.

- Nitration requires careful temperature control to avoid overreaction or side products; the presence of sulfuric acid enhances nitration efficiency.

- Catalytic hydrogenation under mild pressure and temperature conditions effectively converts nitro intermediates to amino or alcohol derivatives, with palladium on carbon as a reliable catalyst.

- Nucleophilic trifluoromethylation offers a stereoselective alternative route but may require more specialized reagents and conditions.

- Oxidation methods of benzyl alcohols to aldehydes using carbon-based catalysts have been reported but are less relevant for primary alcohol preparation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Methyl-5-(trifluoromethoxy)benzaldehyde or 2-Methyl-5-(trifluoromethoxy)benzoic acid.

Reduction: 2-Methyl-5-(trifluoromethoxy)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Methyl-5-(trifluoromethoxy)benzyl alcohol serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances its reactivity and stability, making it a valuable intermediate in the development of various chemical compounds.

Synthesis of Fluorinated Compounds

The compound is often utilized in the synthesis of fluorinated derivatives, which are crucial in the production of specialty chemicals and materials. The presence of fluorine atoms can significantly alter the physical and chemical properties of the resultant compounds, leading to applications in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound may possess antimicrobial and anti-inflammatory activities. These properties are currently being investigated for potential applications in developing new therapeutic agents. The trifluoromethoxy group may enhance the compound's lipophilicity, improving its ability to penetrate biological membranes and interact with cellular targets.

Pharmaceutical Development

The compound is explored as a pharmaceutical intermediate in the synthesis of drug candidates. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity or reduced side effects.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties imparted by fluorinated groups. These chemicals often find use in high-performance materials, coatings, and polymers.

Analytical Chemistry

The compound is also employed in analytical chemistry for testing and characterization purposes. Its distinct chemical properties make it suitable for use as a standard reference material in various analytical techniques.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy Substituents

The position of the trifluoromethoxy group significantly impacts physicochemical properties and reactivity. Key analogues include:

Key Observations :

- Regioselectivity : Ortho-substituted derivatives (e.g., methyl at C2 in the target compound) enhance para-borylation yields in iridium-catalyzed reactions.

- Lipophilicity : Trifluoromethoxy groups at C5 (target compound) or C4 (1736-74-9) increase hydrophobicity compared to C2/C3 analogues, influencing solubility in organic solvents.

Analogues with Halogen/Trifluoromethyl Substituents

Substituents like halogens (Cl, F) or trifluoromethyl (-CF₃) alter electronic and steric profiles:

Key Observations :

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzyl alcohol is a compound of interest in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique structural features, including the trifluoromethoxy group, contribute to its biological activity and potential therapeutic uses. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C9H8F3O. The presence of the trifluoromethoxy group significantly enhances its lipophilicity and reactivity, allowing for interactions with biological targets such as enzymes and receptors. The compound is characterized by:

- Hydroxyl Group : Provides hydrogen bonding capabilities.

- Trifluoromethoxy Group : Increases electron-withdrawing properties, influencing reactivity.

- Benzyl Structure : Contributes to its hydrophobic character.

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to hydrophobic regions of proteins or enzymes, while the hydroxyl group can form hydrogen bonds, potentially influencing the activity of these biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain trifluoromethyl-substituted compounds can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Enzyme Interaction and Inhibition

The compound has been investigated for its interactions with various enzymes. It has been used as a substrate in studies involving yeast alcohol dehydrogenase, highlighting its role in enzymatic reactions and metabolic pathways. Additionally, the structural similarity to other benzylic alcohols suggests potential inhibition mechanisms against certain enzymes involved in drug metabolism.

Case Studies

-

Synthesis and Application in Agrochemicals :

- In a study focused on developing agrochemicals, this compound was evaluated for its efficacy against agricultural pests. The results indicated that the compound could serve as a promising candidate for new pest control agents due to its biological activity.

-

Proteomics Research :

- The compound has been employed in proteomics to understand protein structures and functions better. Its unique properties allow it to act as a reagent or marker in various biochemical assays, providing insights into protein interactions and dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, enzyme interactions | Trifluoromethoxy group enhances lipophilicity |

| 2-Methyl-5-(trifluoromethoxy)benzoic acid | Anti-inflammatory properties | Similar functional groups |

| 2-Methyl-5-(trifluoromethoxy)benzaldehyde | Potential anticancer activity | Reactive aldehyde group |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : Investigations into the inhibition of specific enzymes have shown promising results, indicating that modifications to the benzyl structure can lead to enhanced inhibitory effects against target enzymes .

- Oxidation Reactions : The compound has also been studied for its oxidation reactions under various conditions, yielding valuable insights into its reactivity and potential applications in synthetic organic chemistry .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-5-(trifluoromethoxy)benzyl alcohol, and what challenges arise in achieving regioselectivity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution using silver trifluoromethoxide, followed by hydroxylation with reducing agents like NaBH₄. Key challenges include controlling regioselectivity during electrophilic substitution due to steric hindrance from the methyl and trifluoromethoxy groups. Reaction optimization (e.g., temperature, catalyst choice) is critical .

Q. How can researchers purify this compound to achieve high purity for spectroscopic analysis?

- Methodological Answer : Liquid-liquid extraction (using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar byproducts. Solubility in water is limited, requiring methanol or DMSO for dissolution .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzyl alcohol proton (δ 4.6–5.0 ppm, broad) and trifluoromethoxy carbon (δ 120–125 ppm, q, J = 320 Hz).

- FT-IR : O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹).

- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₉H₉F₃O₂: 206.0554). Cross-reference with computational predictions (DFT-optimized structures) enhances reliability .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The trifluoromethoxy group deactivates the aromatic ring, directing electrophilic attacks to the para position relative to itself. Kinetic studies using competitive reactions (e.g., nitration or halogenation) reveal slower reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) of charge distribution and Fukui indices can predict reactive sites .

Q. What are the predominant degradation pathways of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Cleavage of the benzyl alcohol group to form 2-methyl-5-(trifluoromethoxy)benzaldehyde, verified via LC-MS.

- Oxidative Conditions : Radical-mediated degradation generates trifluoromethoxy phenol derivatives. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products. Store under inert atmosphere at –20°C to minimize oxidation .

Q. How can computational chemistry aid in predicting the NMR spectrum and reaction mechanisms of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and coupling constants. Software like Gaussian or ORCA predicts spin-spin splitting patterns for trifluoromethoxy groups. Molecular dynamics simulations model solvation effects on reactivity, while QM/MM studies elucidate transition states in substitution reactions .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates. Derivatization (e.g., silylation) enhances GC-MS volatility.

- Analytical Method : UPLC-MS/MS with multiple reaction monitoring (MRM) increases sensitivity. Use deuterated internal standards (e.g., d₃-benzyl alcohol) for quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.